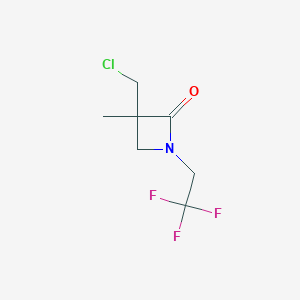
3-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(trifluoromethyl)azetidin-2-ones are interesting entities for the preparation of a large variety of CF3-substituted nitrogen-containing target structures with promising biological characteristics . The beneficial effect of a trifluoromethyl group on the biological properties of bioactive compounds and the versatile synthetic potential of β-lactams make these compounds significant .
Synthesis Analysis
The synthesis of 4-CF3-azetidin-2-ones can be achieved through different building block approach-based routes . One of the methods involves the Staudinger synthesis through a [2 + 2]-ketene-imine cyclocondensation . Another method involves the condensation of imine with the lithium enolate of ethyl dibenzylaminoacetate .Chemical Reactions Analysis
β-lactams, such as 4-CF3-azetidin-2-ones, are susceptible to ring-opening and ring-transformation reactions due to the high ring strain associated with the four-membered ring system . These reactions can lead to a variety of nitrogen-containing acyclic and heterocyclic compounds .Aplicaciones Científicas De Investigación
Inhibition of Human Leukocyte Elastase
Research by Doucet et al. (1997) explored the stereospecific synthesis of N-aryl-3,3-dihalogenoazetidin-2-ones, showing their application as irreversible inhibitors of human leukocyte elastase (HLE), with the configuration of the bromofluorocarbon significantly affecting the partition ratio and inhibition effectiveness (Doucet et al., 1997).
Novel Rearrangement Reaction
Bartholomew and Stocks (1991) described a novel rearrangement reaction where 3-(chloromethyl)azetidin-2-ones were converted to azetidine-3-carboxylic acid esters, showcasing the synthetic versatility of these compounds in producing different types of organic molecules (Bartholomew & Stocks, 1991).
Antimicrobial and Antitubercular Activities
Ilango and Arunkumar (2011) synthesized novel trihydroxy benzamido azetidin-2-one derivatives, which were characterized and screened for antimicrobial and antitubercular activities, demonstrating the potential of these compounds in pharmaceutical applications (Ilango & Arunkumar, 2011).
Synthesis and Characterization for Biological Activities
Salman and Magtoof (2019) focused on the synthesis and characterization of bicyclic azetidin-2-ones as blood cholesterol inhibitors, indicating the potential for these compounds in developing new treatments for hypercholesterolemia (Salman & Magtoof, 2019).
Anticonvulsant Activity
Singh, Siddiqui, and Pandeya (1994) researched the anticonvulsant activity of 1-substituted 1'-methyl-3-chloro-2-oxospiro (azetidin-3',4-indol-2' ones), highlighting the therapeutic potential of azetidinone derivatives in treating seizure disorders (Singh, Siddiqui, & Pandeya, 1994).
Direcciones Futuras
Given the beneficial effect of fluorine introduction, β-lactams bearing a trifluoromethyl group can be considered as interesting entities for the construction of novel targets with a diverse set of potential applications . This suggests potential future directions in the synthesis and application of similar compounds.
Mecanismo De Acción
Target of Action
It’s known that β-lactams, a group to which this compound belongs, are often used as building blocks in the synthesis of a variety of nitrogen-containing target structures with promising biological characteristics .
Mode of Action
Β-lactams, including 3-(chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one, are known for their high ring strain, making them prominent substrates susceptible to ring-opening and ring-transformation reactions . These reactions can lead to a variety of nitrogen-containing acyclic and heterocyclic compounds .
Biochemical Pathways
The synthesis of β-lactams, such as this compound, and their subsequent ring-opening and ring-transformation reactions, can lead to a diverse set of (a)cyclic cf3-substituted molecules .
Pharmacokinetics
It’s known that the introduction of a trifluoromethyl group into organic molecules, such as β-lactams, can increase the biological half-life by impeding oxidative metabolism and increase bioabsorption due to lipophilic effects .
Result of Action
Β-lactams bearing a trifluoromethyl group are considered interesting entities for the construction of novel targets with a diverse set of potential applications .
Action Environment
The synthetic chemistry focused on the incorporation of one or more fluorine atoms into organic molecules has resulted in many new approaches and strategies .
Propiedades
IUPAC Name |
3-(chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3NO/c1-6(2-8)3-12(5(6)13)4-7(9,10)11/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHJISDFFOXUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)CC(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2225144-60-3 |
Source


|
| Record name | 3-(chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2933038.png)

![9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2933041.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2933045.png)



![N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B2933053.png)



